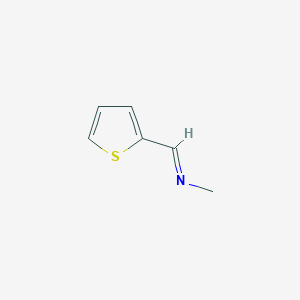
Di-p-anisoyl-D-tartaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-p-anisoyl-D-tartaric acid is a chiral compound derived from tartaric acid. It is characterized by the presence of two anisoyl groups attached to the tartaric acid backbone. This compound is often used in asymmetric synthesis and chiral resolution due to its ability to form diastereomeric salts with various enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-p-anisoyl-D-tartaric acid typically involves the esterification of tartaric acid with p-anisoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Di-p-anisoyl-D-tartaric acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into tartaric acid and p-anisic acid.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
- p-Anisoyl chloride, pyridine, reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Esters of this compound.
Hydrolysis: Tartaric acid and p-anisic acid.
Oxidation: Oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
Di-p-anisoyl-D-tartaric acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development and chiral drug synthesis.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Di-p-anisoyl-D-tartaric acid involves its ability to form diastereomeric complexes with enantiomers of other compounds. This property is exploited in chiral resolution processes, where the compound selectively interacts with one enantiomer over the other, allowing for their separation.
Comparación Con Compuestos Similares
Similar Compounds
(S, S)-di-p-anisoyltartaric acid: The enantiomer of Di-p-anisoyl-D-tartaric acid.
(R, R)-di-p-toluoyltartaric acid: Similar structure but with toluoyl groups instead of anisoyl groups.
(R, R)-di-p-chlorobenzoyltartaric acid: Similar structure but with chlorobenzoyl groups.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of anisoyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable diastereomeric complexes makes it particularly valuable in chiral resolution and asymmetric synthesis.
Propiedades
Fórmula molecular |
C20H18O10 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methoxybenzoyl)butanedioic acid |
InChI |
InChI=1S/C20H18O10/c1-29-13-7-3-11(4-8-13)15(21)19(27,17(23)24)20(28,18(25)26)16(22)12-5-9-14(30-2)10-6-12/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m1/s1 |
Clave InChI |
CCIUQRKCMXXTOI-WOJBJXKFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-6-chlorobenzo[b]thiophene](/img/structure/B8714368.png)




![6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one](/img/structure/B8714400.png)

![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)



